Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-

Übersicht

Beschreibung

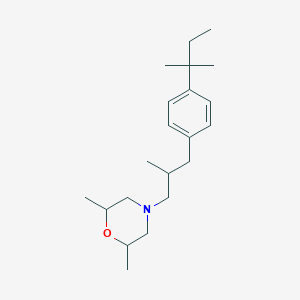

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is a complex organic compound featuring a morpholine ring substituted with various alkyl and aryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- typically involves multi-step organic reactions. One common approach is the alkylation of morpholine with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial to minimize side reactions and maximize product formation.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or arylated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The morpholine ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the nature of the substituents on the morpholine ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: The parent compound, simpler in structure but with similar reactivity.

Piperidine: Another nitrogen-containing ring, often compared due to its similar size and properties.

Tetrahydrofuran (THF): An oxygen-containing ring, used as a solvent and reagent in organic synthesis.

Uniqueness

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is a synthetic compound with significant biological activity, particularly recognized for its role as an antifungal agent. This compound is structurally related to Amorolfine , a well-known antifungal drug used in the treatment of onychomycosis and other dermatophyte infections. This article explores the biological activity of this morpholine derivative, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is . Its structure features a morpholine ring substituted with various alkyl and aryl groups that contribute to its biological activity.

Antifungal Activity

Mechanism of Action

Amorolfine acts primarily by inhibiting the enzyme delta-14 reductase , which is crucial in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes; thus, its inhibition leads to compromised cell membrane integrity and ultimately fungal cell death. This mechanism is similar for the morpholine derivative .

Spectrum of Activity

Research indicates that Morpholine derivatives exhibit a broad spectrum of antifungal activity against various pathogens:

- Dermatophytes : Effective against Trichophyton species.

- Candida spp. : Active against Candida albicans and non-albicans species.

- Dimorphic fungi : Exhibits activity against Histoplasma capsulatum and Coccidioides immitis.

- Cryptococcus neoformans : Demonstrates effectiveness against this opportunistic pathogen.

In Vitro Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of Amorolfine and its derivatives. The results showed that these compounds had Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against various fungal strains .

Biodegradation Studies

Research also explored the biodegradation pathways of morpholine compounds by environmental bacteria. For instance, Mycobacterium aurum was found to degrade morpholine effectively as a carbon source, implicating a cytochrome P-450 enzyme in its metabolic pathway . This highlights not only the biological activity of morpholine derivatives but also their potential environmental impact.

Table: Comparative Antifungal Activity

| Fungal Species | MIC (µg/mL) | Compound |

|---|---|---|

| Trichophyton rubrum | 1 | Morpholine Derivative |

| Candida albicans | 0.5 | Amorolfine |

| Cryptococcus neoformans | 2 | Morpholine Derivative |

| Histoplasma capsulatum | 4 | Amorolfine |

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLMHIZUIDKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861010 | |

| Record name | 2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67467-83-8 | |

| Record name | Amorolfine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067467838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.